Nonylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Fate and Impact Studies:

- Nonylbenzene has been extensively studied as a model pollutant to understand the behavior of organic contaminants in the environment. Researchers investigate its biodegradation, partitioning between various environmental compartments (water, air, soil), and its toxicity to various organisms. This knowledge helps assess the environmental risks of similar compounds and develop effective remediation strategies for contaminated sites.

Material Science Research:

- In some instances, nonylbenzene derivatives are used in material science research due to their specific properties. For example, nonylbenzene sulfonic acid (NBSA) is sometimes employed as a surfactant in the synthesis of nanoparticles and polymer films. It helps stabilize the particles and control their size and distribution. However, researchers are increasingly turning towards more environmentally friendly alternatives for these applications.

Reference Standard:

- In rare cases, nonylbenzene may be used as a reference standard in analytical chemistry experiments. This involves comparing the unknown characteristics of a sample with the known properties of nonylbenzene to identify or quantify specific components. However, due to environmental concerns, safer alternatives are preferred whenever possible.

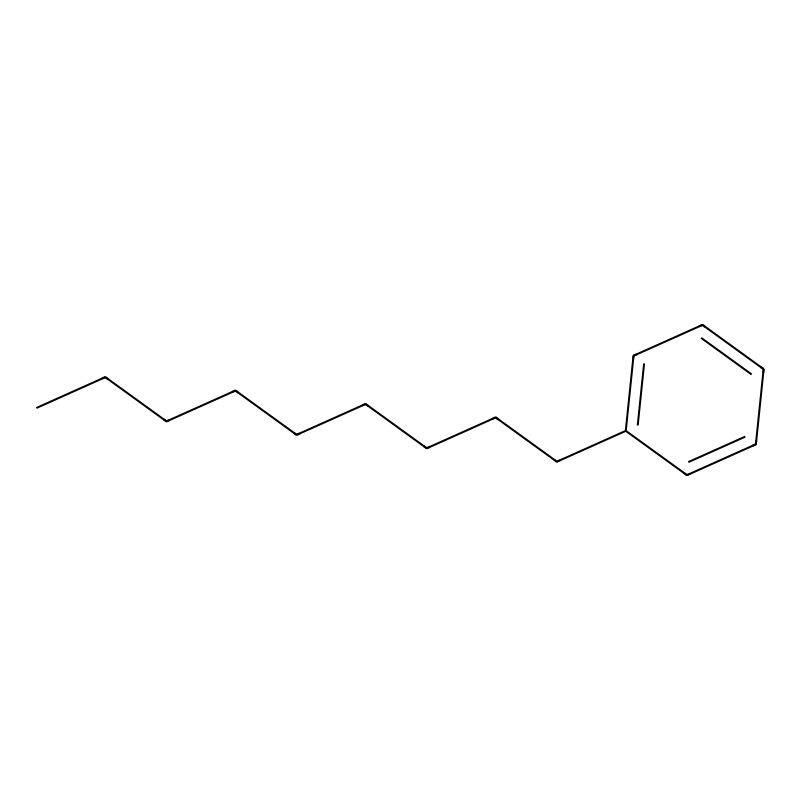

Nonylbenzene is an organic compound with the chemical formula C₁₅H₂₄. It belongs to the family of alkylbenzenes, characterized by a benzene ring substituted with a nonyl group. This compound typically appears as a light yellow liquid and is insoluble in water but soluble in organic solvents. Nonylbenzene is primarily utilized as a precursor in the synthesis of various surfactants and detergents, playing a significant role in industrial applications.

- Electrophilic Aromatic Substitution: Nonylbenzene can react with electrophiles to form substituted products. Common electrophiles include halogens, nitrating agents, and sulfonating agents.

- Oxidation: Under oxidative conditions, nonylbenzene can be converted to various products such as phenols and carboxylic acids.

- Hydrogenation: Nonylbenzene can be hydrogenated to produce nonylcyclohexane, which may have applications in various chemical processes.

The biological activity of nonylbenzene has been studied with respect to its potential toxicity and environmental impact. Research indicates that nonylbenzene can exhibit:

- Endocrine Disruption: Some studies suggest that nonylbenzene may disrupt endocrine functions in wildlife and humans, potentially affecting reproductive health.

- Toxicity to Aquatic Life: Nonylbenzene has shown toxic effects on aquatic organisms, prompting concerns regarding its environmental persistence and bioaccumulation.

Nonylbenzene can be synthesized through several methods:

- Alkylation of Benzene: The most common synthetic route involves the alkylation of benzene with nonyl chloride using a catalyst such as aluminum chloride.

- Friedel-Crafts Reaction: This method also employs the Friedel-Crafts alkylation process, where benzene reacts with nonyl halides in the presence of a Lewis acid catalyst.

Nonylbenzene has diverse applications across various industries:

- Surfactant Production: It serves as a key intermediate in the manufacture of linear alkylbenzene sulfonates, which are widely used as surfactants in detergents.

- Industrial Solvents: Due to its solvent properties, nonylbenzene is used in formulations requiring effective solubilization.

- Chemical Intermediate: It acts as an intermediate in the production of other chemicals, including additives for lubricants and plasticizers.

Research on nonylbenzene interactions focuses on its behavior under various environmental conditions:

- Photo-Oxidation Studies: Investigations into the photo-oxidation mechanisms reveal how nonylbenzene interacts with sunlight, leading to degradation products that may have different ecological impacts .

- Microbial Degradation: Studies have shown that certain bacteria can degrade nonylbenzene, highlighting its potential biodegradability under specific conditions .

Nonylbenzene shares structural similarities with several other alkylbenzenes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dodecylbenzene | C₁₈H₂₄ | Longer carbon chain; used in similar applications. |

| Octylbenzene | C₁₄H₂₂ | Shorter carbon chain; different physical properties. |

| Decylbenzene | C₁₆H₂₄ | Intermediate chain length; varying solubility. |

Uniqueness of Nonylbenzene

Nonylbenzene is distinct due to its specific carbon chain length, which influences its physical properties like boiling point and solubility compared to other alkylbenzenes. Its unique structure makes it particularly effective as a precursor for surfactants while also presenting specific environmental challenges related to toxicity and biodegradability.

Classical Synthetic Routes

The predominant classical method for nonylbenzene synthesis is the Friedel-Crafts alkylation of benzene with nonyl halides or alkenes. This reaction, catalyzed by Lewis acids such as aluminum chloride ($$ \text{AlCl}3 $$), proceeds via carbocation intermediates. For example, the reaction of benzene with 1-chlorononane under $$ \text{AlCl}3 $$-catalyzed conditions yields nonylbenzene through electrophilic aromatic substitution [3]. However, carbocation rearrangements—common in Friedel-Crafts reactions—often produce regioisomeric mixtures, necessitating post-synthetic purification.

A notable limitation of this approach is the reliance on alkyl halides, which generate stoichiometric amounts of acidic waste. Patent literature highlights alternative substrates, such as tertiary carbonium ions derived from alkylaromatic precursors, to mitigate rearrangement issues [3]. For instance, 2-chloro-2-phenylpropane reacts with alkenes (e.g., neohexene) at low temperatures (-30°C to 0°C) to form indane or tetralin derivatives, showcasing the versatility of Friedel-Crafts chemistry in alkylbenzene synthesis [3].

Novel Two-Step Process from Triglyceride Oils

Emerging strategies explore renewable feedstocks, such as triglyceride oils, for nonylbenzene production. While direct methods remain underdeveloped, a hypothetical two-step process could involve:

- Transesterification of triglycerides (e.g., soybean oil) to isolate nonanoic acid.

- Decarboxylation of nonanoic acid to yield nonene, followed by benzene alkylation.

Although this route remains speculative, advances in fatty acid valorization suggest potential for future research. For example, catalytic cracking of triglycerides over zeolites could generate nonene precursors, aligning with green chemistry principles [2].

Green Chemistry Approaches

Recent strides in sustainable synthesis emphasize solid acid catalysts and solvent-free conditions. Montmorillonite clays, particularly aluminum-exchanged variants ($$ \text{Al-mont} $$), enable direct benzene alkylation with alkanes (e.g., n-heptane) at 150°C, achieving 1.8% benzene conversion with 58% selectivity toward C₇ alkylated products [2]. Unlike homogeneous acids, $$ \text{Al-mont} $$ minimizes waste and allows catalyst reuse.

Additionally, biocatalytic routes employing lipases or esterases are under investigation. These enzymes could theoretically mediate the coupling of benzene with fatty alcohols derived from biomass, though scalability challenges persist.

Industrial-Scale Production Methods

Industrial nonylbenzene production predominantly uses continuous-flow Friedel-Crafts reactors to enhance heat and mass transfer. Key optimizations include:

- Low-temperature operation (-30°C to 10°C) to suppress side reactions [3].

- Reactive distillation to separate products from unreacted benzene.

Catalyst recycling is critical for economic viability. For example, $$ \text{H-ZSM-5} $$ zeolites, though prone to heptane cracking, achieve 30% selectivity toward C₇ alkylates in fixed-bed reactors [2].

Catalyst Considerations in Synthesis

Catalyst selection profoundly impacts yield and selectivity:

| Catalyst | Reaction Temperature (°C) | Benzene Conversion (%) | Selectivity to C₇ Products (%) |

|---|---|---|---|

| $$ \text{Al-mont} $$ | 150 | 1.8 | 58 |

| $$ \text{H-ZSM-5} $$ | 150 | 1.5 | 30 |

| $$ \text{H-mordenite} $$ | 150 | 0.9 | 8 |

Data adapted from Takabatake et al. (2020) [2].

Lewis acids like $$ \text{AlCl}_3 $$ remain ubiquitous in small-scale synthesis, but solid acids (e.g., $$ \text{Al-mont} $$) dominate industrial applications due to their recyclability and reduced corrosivity [2] [3]. Zeolites, while effective, require pore-size engineering to prevent substrate cracking.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

Vapor Pressure

Other CAS

79554-39-5

1081-77-2

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Benzene, C6-12-alkyl derivs.: ACTIVE

Benzene, nonyl-: ACTIVE